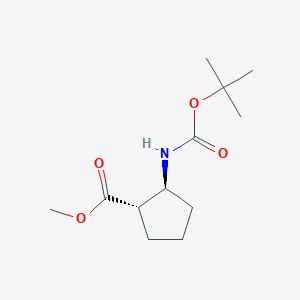

methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate

Description

Molecular Architecture and Stereochemical Configuration

The molecular framework of this compound is characterized by a precisely defined stereochemical arrangement that fundamentally determines its chemical properties and synthetic utility. The compound possesses the molecular formula C₁₂H₂₁NO₄ with a corresponding molecular weight of 243.30 grams per mole, as established through comprehensive analytical characterization. The stereochemical designation (1S,2S) indicates the absolute configuration at the two chiral centers present within the cyclopentane ring system, where both stereocenters exhibit the S configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement results from controlled synthetic methodologies that ensure the formation of a single diastereomer rather than a mixture of stereoisomeric products.

The tert-butoxycarbonyl protecting group attached to the amino functionality serves as a crucial structural element that influences both the molecule's stability and its reactivity profile. This protecting group, commonly referred to as the Boc group in abbreviated terminology, provides selective protection of the amino functionality during synthetic transformations while remaining stable under a wide range of reaction conditions. The methyl ester functionality at the carboxylic acid position completes the molecular architecture, creating a compound that demonstrates exceptional compatibility with solid-phase synthetic methodologies. The cyclopentane backbone provides a conformationally constrained framework that limits rotational freedom around specific bonds, thereby influencing the overall three-dimensional shape of the molecule.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ | Elemental Analysis |

| Molecular Weight | 243.30 g/mol | Mass Spectrometry |

| Stereochemical Configuration | (1S,2S) | NMR Spectroscopy |

| Chemical Abstracts Service Number | 192385-82-3 | Registry Database |

The conformational preferences of the cyclopentane ring system are governed by the inherent strain associated with five-membered ring structures. Unlike six-membered cyclohexane rings that adopt well-defined chair conformations, cyclopentane rings exhibit greater conformational flexibility through a series of envelope and half-chair conformations that interconvert rapidly at room temperature. However, the presence of the amino and carboxylate substituents introduces additional conformational constraints that stabilize specific ring conformations. Nuclear magnetic resonance spectroscopic investigations have revealed characteristic coupling patterns that provide detailed information about the relative orientations of hydrogen atoms around the ring system, confirming the stereochemical assignments made through other analytical methods.

Comparative Analysis of Cyclopentane Carboxylate Derivatives

The structural characteristics of this compound can be meaningfully understood through comparative analysis with related cyclopentane carboxylate derivatives that share similar structural motifs. The fundamental cyclopentane carboxylate framework appears in numerous biologically active compounds and synthetic intermediates, each exhibiting unique properties dependent upon the specific substitution patterns and stereochemical arrangements present. Simple methyl cyclopentanecarboxylate, bearing the molecular formula C₇H₁₂O₂, represents the most basic member of this structural family and serves as a useful reference point for understanding how additional functional groups influence molecular properties.

Examination of related Boc-protected cyclopentane derivatives reveals important structure-activity relationships that govern their synthetic utility and biological behavior. The compound 1-[(Boc-amino)methyl]cyclopentanecarboxylic acid, bearing Chemical Abstracts Service number 204514-22-7, demonstrates how structural modifications to the substitution pattern can significantly alter molecular properties while maintaining the core cyclopentane framework. This related compound features the amino functionality attached through a methylene linker rather than directly bonded to the ring carbon, resulting in altered conformational preferences and different reactivity profiles. The molecular weight of 243.3 grams per mole for this derivative matches exactly with the target compound, illustrating how isomeric relationships can exist within this structural family.

| Compound Name | Molecular Formula | Molecular Weight | Stereochemistry | Key Structural Difference |

|---|---|---|---|---|

| This compound | C₁₂H₂₁NO₄ | 243.30 g/mol | (1S,2S) | Direct amino attachment |

| 1-[(Boc-amino)methyl]cyclopentanecarboxylic acid | C₁₂H₂₁NO₄ | 243.30 g/mol | Achiral at ring | Methylene linker |

| Methyl cyclopentanecarboxylate | C₇H₁₂O₂ | 128.17 g/mol | Achiral | No amino functionality |

| (1S,3R)-(+)-3-(Boc-amino)cyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | 229.27 g/mol | (1S,3R) | 1,3-substitution pattern |

The stereochemical relationships between different cyclopentane carboxylate derivatives provide crucial insights into the conformational preferences and synthetic accessibility of these compounds. The (1S,3R)-(+)-3-(Boc-amino)cyclopentanecarboxylic acid represents an alternative substitution pattern where the amino and carboxylate functionalities are positioned in a 1,3-relationship rather than the 1,2-arrangement found in the target compound. This structural modification results in significantly different spatial arrangements of the functional groups, leading to altered hydrogen bonding patterns and modified chemical reactivity. The optical rotation data available for this compound, showing [α]/D +16.0±1° in methanol solution, demonstrates the importance of stereochemical configuration in determining physical properties.

Contemporary research has revealed that cyclopentane-based amino acid derivatives exhibit unique conformational preferences that distinguish them from their linear or other cyclic analogs. Studies on highly functionalized β-aminocyclopentanecarboxylate derivatives have demonstrated that the cyclopentane ring system can accommodate multiple functional groups while maintaining structural integrity and synthetic accessibility. These investigations have employed advanced synthetic methodologies, including ring-closing metathesis reactions and stereoselective addition processes, to generate complex molecular architectures based on the cyclopentane framework. The successful synthesis of these compounds highlights the versatility of the cyclopentane carboxylate scaffold for creating structurally diverse chemical libraries.

Crystallographic and Conformational Studies

Crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of this compound and related compounds. X-ray crystallography provides atomic-level resolution of molecular geometry, revealing precise bond lengths, bond angles, and torsional relationships that govern the compound's chemical behavior. The technique involves exposing crystalline samples to monochromatic X-ray radiation and measuring the resulting diffraction patterns, which can be computationally processed to generate detailed three-dimensional molecular models. These crystallographic investigations have proven particularly valuable for confirming stereochemical assignments and understanding conformational preferences in cyclopentane-based amino acid derivatives.

Recent crystallographic studies on related cyclopentane amino acid derivatives have provided significant insights into the conformational behavior of these molecular systems. Investigation of α/γ-dipeptide structures containing cyclopentane-based amino acid residues has revealed distinctive torsional angle preferences that differ markedly from those observed in conventional amino acid systems. Specifically, crystal structure analysis of representative dipeptide derivatives has shown θ and ζ torsion angles of 55° and −113°, respectively, indicating a preference for conformational arrangements that deviate from the typical gauche⁺,gauche⁺ patterns commonly observed in other amino acid derivatives. These findings suggest that the cyclopentane backbone imposes unique conformational constraints that could influence peptide secondary structure formation and biological activity.

The conformational analysis of cyclopentane ring systems requires careful consideration of the dynamic equilibrium between different ring conformations. Unlike six-membered rings that adopt relatively rigid chair conformations, five-membered rings exhibit rapid interconversion between envelope and half-chair conformations at ambient temperature. However, the presence of substituents, particularly those capable of forming intramolecular hydrogen bonds, can stabilize specific conformational arrangements and influence the overall molecular geometry. Nuclear magnetic resonance spectroscopic investigations have provided complementary information about solution-phase conformational behavior, revealing that solid-state crystal structures often represent one of several accessible conformational states.

| Crystallographic Parameter | Typical Value Range | Analytical Method | Significance |

|---|---|---|---|

| C-C Bond Lengths | 1.52-1.54 Å | X-ray Diffraction | Ring strain assessment |

| C-N Bond Lengths | 1.45-1.47 Å | X-ray Diffraction | Amide conjugation |

| N-H...O Hydrogen Bonds | 2.8-3.2 Å | X-ray Diffraction | Intermolecular interactions |

| Ring Torsion Angles | ±25-45° | X-ray Diffraction | Conformational flexibility |

Advanced computational modeling has complemented experimental crystallographic investigations by providing theoretical predictions of conformational preferences and energetic relationships between different molecular arrangements. Density functional theory calculations have been employed to explore the potential energy surfaces associated with ring conformational changes and to predict the influence of substituent effects on overall molecular geometry. These computational studies have revealed that the tert-butoxycarbonyl protecting group can participate in stabilizing intramolecular interactions that favor specific conformational arrangements, particularly through weak hydrogen bonding interactions between the carbonyl oxygen and appropriately positioned hydrogen atoms.

The practical implications of crystallographic and conformational studies extend beyond fundamental structural characterization to influence synthetic strategy development and biological activity prediction. Understanding the preferred three-dimensional arrangements of functional groups within these molecules enables rational design of synthetic approaches that take advantage of conformational preferences to achieve high stereoselectivity. Furthermore, conformational information provides crucial insights for predicting how these compounds might interact with biological targets, including enzymes and receptors, thereby supporting drug discovery and development efforts based on cyclopentane amino acid scaffolds.

Properties

IUPAC Name |

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSNFSRSQZFNPY-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. One common method is the reaction of the corresponding amino acid or amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Oxidation and Reduction: While the compound itself is relatively stable, the cyclopentane ring can be subjected to oxidation or reduction reactions to introduce additional functional groups.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Various nucleophiles in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- IUPAC Name : Methyl (1S,2S)-2-[(tert-butoxy)carbonyl]amino]cyclopentane-1-carboxylate

The compound features a tert-butoxycarbonyl (Boc) group that provides protection to the amino group, allowing for selective reactions during synthesis.

Synthetic Applications

Methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate serves as an important intermediate in the synthesis of various complex organic molecules. Its protected amino group allows for selective reactions at other functional groups.

Synthesis of Peptides and Pharmaceuticals

The Boc group is commonly used in peptide synthesis to protect amines during coupling reactions. This compound can be utilized in the preparation of cyclic peptides or as a building block for more complex structures.

Table 1: Synthesis Pathways Using this compound

| Application | Reaction Type | Conditions | Product Type |

|---|---|---|---|

| Peptide Synthesis | Coupling Reactions | Base-catalyzed | Cyclic Peptides |

| Organic Synthesis | Functional Group Modification | Varying solvents | Diverse Organic Compounds |

Biological Applications

In biological research, this compound has been investigated for its potential roles in enzyme mechanisms and protein-ligand interactions.

Enzyme Inhibition Studies

The compound’s structure allows it to interact with specific enzymes, potentially acting as an inhibitor. Research has shown that derivatives of this compound can modulate enzyme activity by forming covalent bonds with nucleophilic residues.

Case Study: Inhibition of Specific Enzymes

- Objective : To evaluate the inhibition potential of derivatives on target enzymes.

- Methodology : High-throughput screening of enzyme assays.

- Results : Certain derivatives exhibited micromolar inhibition against specific targets, indicating potential therapeutic applications.

Medicinal Chemistry

This compound is of interest in medicinal chemistry for developing new pharmaceuticals targeting specific receptors or enzymes.

Drug Development

The compound's ability to serve as a scaffold for drug design is notable. It has been explored for its potential to create analogs that can selectively bind to biological targets.

Table 2: Potential Drug Targets and Corresponding Applications

| Target | Application Area | Compound Interaction |

|---|---|---|

| Kinases | Cancer Treatment | Competitive inhibition |

| Receptors | Neurological Disorders | Modulation of signaling pathways |

Mechanism of Action

The mechanism of action of methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate primarily involves the protection of amino groups. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, making it a valuable tool in organic synthesis. The compound does not have a specific biological target but is used to facilitate the synthesis and study of other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

- Methyl (1S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxocyclohexane-1-carboxylate

- Methyl (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate

Uniqueness

Methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination provides stability and reactivity that are advantageous in synthetic applications. Compared to similar compounds, it offers a balance of stability and ease of deprotection, making it a versatile intermediate in organic synthesis .

Q & A

Q. What are the common synthetic routes for methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate?

The synthesis typically involves three key steps: (1) cyclopentane ring formation, (2) introduction of the tert-butoxycarbonyl (Boc) protecting group, and (3) esterification. Cyclopentane derivatives are often synthesized via cyclization reactions, such as ring-closing metathesis or intramolecular nucleophilic substitution. The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃). Esterification can be achieved via Steglich esterification or methanolysis of activated intermediates. For stereochemical control, chiral catalysts (e.g., Rh or Pd complexes) or chiral auxiliaries are employed during cyclopentane formation .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

A combination of techniques is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the backbone structure, coupling constants (e.g., J values for cyclopentane protons), and Boc group integration.

- IR Spectroscopy : Detects carbonyl stretches (ester: ~1740 cm⁻¹; Boc carbamate: ~1680 cm⁻¹).

- Mass Spectrometry : HRMS or ESI-MS verifies molecular weight (e.g., [M+H]⁺).

- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives. Physical properties like melting point (mp) are compared to literature values (e.g., similar Boc-protected cyclopentane derivatives melt at 127–250°C) .

Advanced Research Questions

Q. How can researchers ensure the desired (1S,2S) stereochemistry during synthesis?

Stereochemical control requires:

- Chiral Catalysts : Asymmetric hydrogenation or cyclopropanation (adapted from cyclopropane synthesis methods using transition metals like Ru or Ir) .

- Kinetic Resolution : Selective crystallization or enzymatic resolution of diastereomers.

- Stereospecific Reactions : Ring-opening of enantiopure epoxides or aziridines to form cyclopentane scaffolds. Monitoring via chiral HPLC or NMR with chiral shift reagents ensures enantiomeric excess ≥98% .

Q. What experimental design strategies optimize the yield of this compound?

Use Design of Experiments (DoE) to systematically vary parameters:

- Factors : Temperature, solvent polarity, catalyst loading, reaction time.

- Response Variables : Yield, enantiomeric excess. For example, a central composite design (CCD) can identify optimal conditions for Boc protection (e.g., 0°C vs. room temperature). Flow chemistry (e.g., continuous-flow reactors) enhances reproducibility and reduces side reactions .

Q. How should researchers resolve contradictions in reported yields or stereochemical outcomes across studies?

Analyze variables such as:

- Catalyst Source : Commercial vs. in-house synthesized catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).

- Purification Methods : Column chromatography vs. recrystallization (e.g., using hexane/ethyl acetate gradients).

- Reaction Scale : Milligram vs. gram-scale synthesis (mass transfer limitations). Reproduce key studies under controlled conditions and validate via cross-lab collaborations .

Q. What are the best practices for storing this compound to prevent degradation?

- Storage Conditions : Dry, inert atmosphere (argon or nitrogen), -20°C.

- Stability Tests : Monitor via TLC or HPLC for Boc deprotection (sensitive to acids) or ester hydrolysis. Safety data sheets (SDS) for similar Boc-protected compounds recommend avoiding moisture and prolonged exposure to light .

Methodological Recommendations

- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of substituents on the cyclopentane ring.

- Yield Optimization : Employ DoE to map the interaction between solvent polarity (e.g., THF vs. DCM) and catalyst loading .

- Contradiction Resolution : Compare HPLC retention times and optical rotation data with literature values to identify batch-specific impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.